5-(Pyridin-3-yl)isoxazole
Overview
Description
5-(Pyridin-3-yl)isoxazole is a heterocyclic compound that features both a pyridine ring and an isoxazole ring. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and oxygen atoms in the isoxazole ring imparts unique reactivity and stability to the molecule, making it a valuable scaffold for the development of new drugs and materials.
Mechanism of Action
Target of Action
Isoxazoles, the class of compounds to which 5-(pyridin-3-yl)isoxazole belongs, are known to interact with various biological targets due to their synthetic availability, special chemical and biological properties . They have been found to possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .
Mode of Action
Isoxazoles are known to interact with their targets through various non-covalent interactions . The presence of the labile N–O bond in the isoxazole ring allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations , which could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Isoxazoles have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways
Pharmacokinetics
The physicochemical properties and drug-likeness properties of similar isoxazole derivatives have been assessed using the swissadme database
Result of Action
Isoxazoles have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The synthesis of isoxazoles has been found to be influenced by reaction conditions , suggesting that environmental factors may also influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-3-yl)isoxazole typically involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds. One common method is the reaction of pyridine-3-carbonitrile with hydroxylamine to form the corresponding nitrile oxide, which then undergoes cycloaddition with an alkyne to yield the isoxazole ring . The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact . These methods often involve the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts.
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-3-yl)isoxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to modify the isoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the pyridine ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of halogenated or alkylated pyridine derivatives.
Scientific Research Applications
5-(Pyridin-3-yl)isoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-3-yl)isoxazole: Similar structure but with different substitution patterns on the isoxazole ring.
5-(Pyridin-4-yl)isoxazole: Similar structure but with the pyridine ring attached at a different position.
5-(Pyridin-2-yl)isoxazole: Similar structure but with the pyridine ring attached at a different position.
Uniqueness
5-(Pyridin-3-yl)isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the pyridine ring influences the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug development and materials science .
Properties
IUPAC Name |
5-pyridin-3-yl-1,2-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c1-2-7(6-9-4-1)8-3-5-10-11-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZQSKBSGAYBIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102189-83-3 | |
Record name | 3-(1,2-oxazol-5-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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